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Compound of Interest

Compound Name:
2,3,6-Tribromo-4-methoxy-5-

nitropyridine

CAS No.: 31872-70-5

Cat. No.: B1501764

Get Quote

Executive Summary & Compound Architecture
Tribromo-methoxy-nitropyridine is a densely functionalized pyridine scaffold often utilized as an

intermediate in the synthesis of agrochemicals and heterocyclic pharmaceuticals. Its analysis

presents unique challenges due to the competing fragmentation pathways of the labile nitro

group, the electron-donating methoxy group, and the distinct isotopic envelope of the three

bromine atoms.

Target Analyte Specifications:

Formula: C₆H₃Br₃N₂O₃

Nominal Mass: ~388 Da (based on ⁷⁹Br)

Monoisotopic Mass (⁷⁹Br₃): 387.766 Da
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Key Structural Features:

Isotopic Signature: A characteristic 1:3:3:1 quartet cluster (M, M+2, M+4, M+6).

Labile Groups: Nitro (-NO₂) and Methoxy (-OCH₃).

Comparative Analysis: EI vs. ESI Performance
The choice of ionization method dictates the quality of structural data. Below is a direct

performance comparison between Electron Impact (EI) and Electrospray Ionization (ESI) for

this specific analyte.

Performance Matrix
Feature

Method A: Electron Impact

(EI)

Method B: Electrospray

Ionization (ESI)

Ionization Energy Hard (70 eV) Soft (Thermal/Voltage)

Molecular Ion (M⁺)

Weak / Absent.[1] The labile -

NO₂ group often cleaves

immediately, leaving [M-NO₂]⁺

as the highest mass peak.

Dominant. Observed as

[M+H]⁺ or [M+Na]⁺.

Isotopic Fidelity

High. The Br₃ pattern is

preserved in fragments, aiding

substructure tracking.

High. Excellent for confirming

the elemental composition of

the parent.

Structural Insight

Superior. Rich fragmentation

allows for "fingerprinting" and

isomer differentiation.

Low (in MS1). Requires

MS/MS (CID) to generate

structural fragments.

Limit of Detection Moderate (ng range). High (pg range).

Best Use Case
Structural elucidation, impurity

identification, library matching.

Quantitation, molecular weight

confirmation, LC-coupling.

Fragmentation Mechanics & Pathways
Understanding the fragmentation logic is critical for distinguishing this compound from

metabolic byproducts or synthetic impurities.
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The "Tribromo" Isotope Cluster
Before analyzing mass losses, the analyst must validate the Bromine Quartet. For a molecule

with three bromine atoms (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion cluster will span 6

Daltons with relative intensities approximating:

M (⁷⁹Br₃): 100%

M+2 (⁷⁹Br₂⁸¹Br₁): ~300%

M+4 (⁷⁹Br₁⁸¹Br₂): ~300%

M+6 (⁸¹Br₃): 100%

Note: This pattern repeats for any fragment retaining all three bromines.

Primary Fragmentation Channels (EI/CID)
The fragmentation is driven by the instability of the nitro group and the stabilization offered by

the aromatic ring.

Nitro Loss (The Diagnostic Step): The most facile cleavage is the loss of the nitro radical

(•NO₂, 46 Da) or nitroso radical (•NO, 30 Da). In EI, the base peak is frequently [M - NO₂]⁺.

Mechanism: Radical site destabilization on the pyridine ring.

Methoxy Cleavage: Following nitro loss, the methoxy group typically fragments via:

Formaldehyde Loss (-CH₂O, 30 Da): Common in methoxy-pyridines, involving a hydrogen

rearrangement to the ring nitrogen.

Methyl Radical Loss (•CH₃, 15 Da): Generates a pyridone-like cation.

Halogen Depletion: Sequential loss of Bromine radicals (•Br, 79/81 Da) occurs only at high

internal energies (high collision energy in MS/MS or standard 70eV EI).

Visualization of Fragmentation Pathways
The following diagram maps the logical decay of the molecular ion.
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Parent Ion [M]+.
(Tribromo-methoxy-nitropyridine)

m/z ~388 (cluster)

[M - NO2]+
(Tribromo-methoxy-pyridine ion)

m/z ~342

- NO2 (46 Da)
(Primary Channel)

[M - NO]+
(Phenolic/Pyridone rearrangement)

m/z ~358

- NO (30 Da)
(Minor Channel)

[M - NO2 - CH3]+
(Tribromo-pyridone)

m/z ~327

- CH3 (15 Da)

[M - NO2 - CH2O]+
(Tribromo-pyridine)

m/z ~312

- CH2O (30 Da)
(Rearrangement)

[M - NO2 - Br]+
(Dibromo-methoxy-pyridine)

m/z ~263

- Br (79/81 Da)

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for Tribromo-methoxy-nitropyridine.[2] The loss of NO₂

is the dominant primary event, followed by methoxy-group degradation.

Experimental Protocols
Protocol A: Structural Confirmation via EI-GC/MS
Objective: Fingerprint identification and impurity profiling.

Sample Preparation: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM). Ensure the

solvent is anhydrous to prevent hydrolysis of the bromide.

Inlet Conditions: Splitless injection at 250°C.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

Oven Program: Hold 50°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.

MS Source: Electron Impact (70 eV), Source Temp 230°C.

Data Validation:
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Check for the absence of m/z 388 (Parent) and dominance of m/z 342 ([M-NO₂]⁺).

Verify the 1:3:3:1 isotope pattern on the m/z 342 peak.

Protocol B: Molecular Weight Confirmation via ESI-
LC/MS
Objective: Quantitation and intact mass verification.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Ionization: ESI Positive Mode (+).

Note: Negative mode (-) may be sensitive if the methoxy group can be demethylated in-

source to form a phenoxide anion, but (+) is standard for pyridines.

MS/MS Settings (if using Q-TOF/Triple Quad):

Collision Energy (CE): Stepped 15-35 eV.

Look for the transition: 389 ([M+H]⁺) → 343 ([M-NO₂]⁺).

Analytical Decision Workflow
Use the following logic flow to determine the appropriate analysis path based on your research

stage.

Start: Sample Received Define Goal

Unknown ID / ImpurityStructure Needed

Quantitation / PK Study

Sensitivity Needed

GC-EI-MS

LC-ESI-MS/MS

Analyze Fragment Fingerprint
(Look for m/z 342 base peak)

Monitor MRM Transition
389 -> 343
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Figure 2: Decision matrix for selecting the optimal mass spectrometry modality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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